D-Camphor

Description

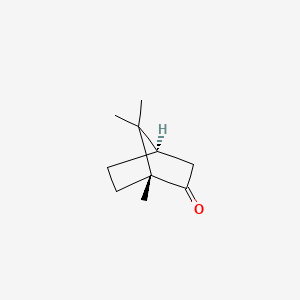

Structure

3D Structure

Properties

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSYKIVIOFKYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | camphor | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Camphor | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030955 | |

| Record name | Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor. | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol) | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99 | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.24 (Air = 1), Relative vapor density (air = 1): 5.24 | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses | |

CAS No. |

76-22-2, 21368-68-3 | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Synthetic camphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Camphor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EX12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of D-Camphor from Cinnamomum camphora

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of D-Camphor, a bicyclic monoterpene with significant applications in the pharmaceutical and chemical industries. The focus is on its primary natural source, the camphor (B46023) tree (Cinnamomum camphora), and the principal methods for its extraction and purification. This guide synthesizes data from various scientific sources to present detailed experimental protocols, quantitative comparisons of extraction efficiencies, and a visualization of the biosynthetic pathway.

Natural Source: Cinnamomum camphora

Cinnamomum camphora, a large evergreen tree native to East Asia, is the principal natural source of this compound.[1] The (+) enantiomer, this compound, is the form naturally produced by the tree.[2] Camphor is present in various parts of the tree, including the wood, leaves, and twigs, with the concentration varying based on the age of the tree and the specific chemotype.[3][4] Traditionally, camphor was extracted from the wood of mature trees, often at least 50 years old, to maximize the yield of camphor oil.[3] However, modern practices increasingly utilize leaves and pruned branches to ensure sustainability.[4][5]

Biosynthesis of this compound in Cinnamomum camphora

The biosynthesis of this compound in Cinnamomum camphora follows the terpenoid pathway, originating from geranyl pyrophosphate (GPP). The pathway involves the cyclization of linaloyl pyrophosphate to bornyl pyrophosphate, which is then hydrolyzed to borneol. Finally, borneol is oxidized to form camphor.[1] Key enzymes, such as terpene synthases (TPS), play a crucial role in this process, and their expression levels can influence the chemotype of the plant.[6]

Figure 1: Biosynthetic Pathway of this compound.

Extraction Methods

Several methods are employed for the extraction of camphor from Cinnamomum camphora. The choice of method depends on factors such as desired yield, purity, cost, and environmental considerations. The primary methods include steam distillation, solvent extraction, and supercritical CO₂ extraction.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils, including camphor.[7][8] It is particularly effective for volatile compounds like camphor.[9]

Experimental Protocol:

-

Harvesting and Preparation: Wood, leaves, or twigs from Cinnamomum camphora are harvested. For optimal results, trees at least 50 years old are traditionally used.[3] The plant material is chipped or crushed to increase the surface area for efficient extraction.[3]

-

Steam Application: The prepared plant material is placed in a still. Steam is then passed through the material, causing the volatile camphor to vaporize.

-

Condensation: The mixture of steam and camphor vapor is directed to a condenser. Cooling, typically with cold water, causes the vapor to condense back into a liquid.[3]

-

Separation: The condensate, a mixture of water and camphor oil, is collected. As camphor is immiscible with water, it can be separated. The crude camphor often solidifies upon cooling.[7]

-

Purification: The crude camphor is then purified, commonly through sublimation, to obtain the pure crystalline product.[3]

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve camphor from the plant material. This method can be highly efficient but requires careful selection of the solvent and subsequent removal of the solvent from the final product.

Experimental Protocol:

-

Material Preparation: Air-dried and pulverized xylem of Cinnamomum camphora (e.g., passed through a 40-60 mesh sieve) is used.[10]

-

Extraction: 100g of the powdered material is subjected to heat reflux extraction with a suitable solvent (e.g., ethanol, acetone, ethyl acetate) at a solid-to-liquid ratio of 1:10 (g/mL).[10] The extraction is typically performed twice, first for 5 hours and then for 3 hours.[10]

-

Filtration and Concentration: The extracts from both steps are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude camphor extract.[11][12]

-

Purification: The crude extract can be further purified by techniques such as fractional distillation to separate camphor from other extracted compounds and residual solvent.[13]

Supercritical CO₂ Extraction

Supercritical CO₂ extraction is a modern and "green" technology that uses carbon dioxide in its supercritical state as a solvent.[9] This method is advantageous due to its high selectivity, the non-toxic nature of CO₂, and the ease of solvent removal.[9][14]

Experimental Protocol:

-

Material Preparation: The leaves of Cinnamomum camphora are dried and ground to a specific particle size (e.g., 0.37 mm).[15]

-

Extraction: The ground material is placed in an extraction vessel. Supercritical CO₂ is then pumped through the vessel under controlled temperature and pressure. Optimal conditions have been reported to be an extraction pressure of 25 MPa, a temperature of 45°C, and an extraction time of 2.5 hours.[9][14]

-

Separation: The CO₂ containing the dissolved camphor is passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and the camphor to precipitate.

-

Collection: The extracted camphor is collected from the separator. The CO₂ can be recycled for further extractions.

Quantitative Data on Extraction Methods

The efficiency of this compound extraction varies significantly with the method and the specific parameters used. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Extraction Yields

| Extraction Method | Plant Part | Yield (%) | Reference |

| Steam Distillation | Leaves, Flowers, Stems | < 0.5 | [8][9] |

| Supercritical CO₂ Extraction | Leaves | 4.63 | [9][14][16] |

| Solvent Extraction (Benzene) | Leaves | 41.99 (bioactive components) | [12][17] |

| Solvent Extraction (Ethanol) | Leaves | 33.53 (bioactive components) | [12][17] |

| Solvent Extraction (Acetone) | Leaves | 28.23 (bioactive components) | [12][17] |

Note: Yields from solvent extraction in the cited study refer to the total bioactive components, of which camphor is a major constituent.

Table 2: Optimal Parameters for Supercritical CO₂ Extraction

| Parameter | Optimal Value | Reference |

| Extraction Pressure | 25 MPa | [9][16] |

| Extraction Temperature | 45 °C | [9][16] |

| Extraction Time | 2.5 h | [9][16] |

| Particle Size | 0.37 mm | [15] |

| CO₂ Flow Rate | 2.5 mL/min | [15] |

Purification of Crude Camphor

Crude camphor obtained from extraction processes often contains impurities such as residual oils and other wood components.[3] Purification is essential to achieve the high-purity this compound required for pharmaceutical and other applications.

Common Purification Methods:

-

Sublimation: This is a traditional and effective method that exploits camphor's ability to transition directly from a solid to a gas. Heating the crude camphor causes it to sublime, leaving non-volatile impurities behind. The pure camphor gas then crystallizes on a cool surface.[3]

-

Fractional Distillation: This technique is used to separate camphor from impurities with different boiling points. The crude camphor is heated, and the fraction that distills at the boiling point of camphor (200-205°C) is collected.[13]

-

Recrystallization: This involves dissolving the crude camphor in a suitable solvent and then allowing it to crystallize out, leaving impurities dissolved in the mother liquor.

Experimental Workflow

The overall process from the raw plant material to purified this compound can be visualized as a multi-step workflow.

Figure 2: this compound Extraction and Purification Workflow.

Conclusion

The extraction of this compound from Cinnamomum camphora is a well-established process with both traditional and modern techniques available. While steam distillation remains a common method, supercritical CO₂ extraction offers a more efficient and environmentally friendly alternative, yielding a higher percentage of essential oil. The choice of extraction method will ultimately depend on the specific requirements for yield, purity, and scalability. Further research into optimizing these extraction processes and exploring the diverse chemotypes of Cinnamomum camphora will continue to be of great interest to the scientific and industrial communities.

References

- 1. Camphor - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. niir.org [niir.org]

- 4. herbs2000.com [herbs2000.com]

- 5. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 6. mdpi.com [mdpi.com]

- 7. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 8. mdpi.com [mdpi.com]

- 9. Extraction of Camphor Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical composition and antifungal activity of extracts from the xylem of Cinnamomum camphora :: BioResources [bioresources.cnr.ncsu.edu]

- 11. woodresearch.sk [woodresearch.sk]

- 12. frontiersin.org [frontiersin.org]

- 13. US2287522A - Purification of camphor - Google Patents [patents.google.com]

- 14. Extraction of Camphor Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Efficient Extraction of Bioenergy From Cinnamomum camphora Leaves [frontiersin.org]

Biosynthesis Pathway of D-Camphor in Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Camphor, a bicyclic monoterpene, is a valuable natural product widely used in the pharmaceutical and cosmetic industries for its analgesic, anti-inflammatory, and aromatic properties. Historically sourced from the camphor (B46023) tree (Cinnamomum camphora), this guide provides a detailed technical overview of its biosynthetic pathway in medicinal plants. We will explore the enzymatic steps from the universal terpenoid precursors to the final camphor molecule, present quantitative data on key intermediates and enzymes, detail relevant experimental protocols, and provide visual diagrams of the core biochemical processes. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.

The D-Camphor Biosynthetic Pathway

The construction of this compound is a multi-stage process that begins with fundamental building blocks derived from primary metabolism and culminates in a series of specific enzymatic transformations that define the monoterpene's unique structure.

Upstream Precursor Synthesis: The MVA and MEP Pathways

All terpenoids, including camphor, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Plants utilize two distinct pathways to produce these precursors in different cellular compartments.

-

The Mevalonate (MVA) Pathway: Occurring in the cytoplasm, this pathway is primarily responsible for producing precursors for sesquiterpenes, triterpenes, and sterols.[2]

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway is the primary source of IPP and DMAPP for the synthesis of monoterpenes (like camphor), diterpenes, and carotenoids.[3]

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to yield IPP and DMAPP.[3]

Formation of the Monoterpene Backbone

In the plastids, one molecule of DMAPP and one molecule of IPP are condensed by Geranyl Diphosphate Synthase (GPPS) to form the C10 compound, geranyl diphosphate (GPP).[1] GPP is the universal precursor for all monoterpenes.

Core Pathway: From GPP to this compound

The conversion of the linear GPP molecule into the bicyclic structure of camphor is the defining part of the pathway. It occurs in three main steps catalyzed by specialized enzymes.[4]

-

Cyclization: Geranyl diphosphate is first isomerized to linaloyl diphosphate, which then undergoes a complex cyclization cascade catalyzed by (+)-Bornyl Diphosphate Synthase (BPPS) . This results in the formation of the bicyclic intermediate, (+)-bornyl diphosphate.[5]

-

Hydrolysis: The phosphate (B84403) group is removed from (+)-bornyl diphosphate by a specific phosphatase (bornyl pyrophosphate hydrolase), yielding the alcohol (+)-borneol.

-

Oxidation: Finally, (+)-borneol is oxidized to (+)-camphor by an NAD-dependent (+)-Borneol Dehydrogenase (BDH) .[6]

This pathway is active in several medicinal plants, including sage (Salvia officinalis) and tansy (Tanacetum vulgare), which produce the (+) and (-) enantiomers of camphor, respectively.[7]

Quantitative Data

The accumulation of camphor and its precursor, borneol, varies significantly between plant species and even between different phenological stages of the same plant. Enzyme kinetics provide insight into the efficiency of the biosynthetic machinery.

Table 1: Relative Content of Camphor and Borneol in Select Medicinal Plants

| Plant Species | Phenological Stage | Camphor (%) | Borneol (%) | Reference |

| Salvia officinalis | Vegetative Stage | 16.29 | Not Reported | [8] |

| Salvia officinalis | - | 6.4 | 17.4 (S. elegans) | [9] |

| Salvia apiana | - | 4.4 | Not Reported | [9] |

| Salvia mellifera | - | ~12.2 | Not Reported | [10] |

| Tanacetum vulgare | - | 31.21 (max) | Not Reported | [11] |

Note: Percentages represent the relative area of the compound peak in GC-MS analysis of the essential oil.

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| (+)-Bornyl Diphosphate Synthase (CbTPS1) | Cinnamomum burmanni | GPP | 5.11 ± 1.70 | 0.01 | [12] |

| Borneol Dehydrogenase (BDH) | Pseudomonas sp. ATCC17453 | (+)-Borneol | 95 ± 4 | 0.89 | [13] |

| Borneol Dehydrogenase (BDH) | Pseudomonas sp. ATCC17453 | (-)-Borneol | 115 ± 2 | 0.97 | [13] |

Note: While the BDH listed is of bacterial origin, it provides a valuable reference for the kinetic properties of this enzyme class.

Experimental Protocols

Elucidating the camphor biosynthesis pathway relies on robust methods for metabolite quantification and enzyme characterization.

Protocol: Extraction and GC-MS Analysis of Terpenoids from Plant Tissue

This protocol outlines a general method for the extraction and quantification of camphor and related monoterpenes from plant material, such as the leaves of Tanacetum vulgare.[14]

-

Sample Preparation: Freeze fresh plant material (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder. Store at -80°C until extraction.

-

Extraction:

-

Weigh approximately 300 mg of frozen powder into a glass vial.

-

Add 600 µL of n-hexane containing an appropriate internal standard (e.g., δ-2-carene at 860 pmol·µL⁻¹).[14]

-

Vortex the mixture thoroughly.

-

Refrigerate at 4°C for 24 hours to allow for extraction.

-

Centrifuge the sample and transfer the hexane (B92381) supernatant to a new vial for analysis.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Fisher Trace 1310 GC with a TSQ8000 MS).[12]

-

Column: Use a non-polar capillary column suitable for terpene analysis (e.g., TR-5 ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL·min⁻¹.[12]

-

Injector: Set to 280°C in splitless mode.[12]

-

Oven Program:

-

Initial temperature: 50°C for 2 min.

-

Ramp 1: Increase at 5°C·min⁻¹ to 230°C, hold for 5 min.

-

Ramp 2: Increase at 10°C·min⁻¹ to 300°C, hold for 2 min.[12]

-

-

MS Detector: Set transfer line to 280°C. Scan in a mass range of m/z 50-500.

-

-

Data Analysis: Identify compounds by comparing their mass spectra and retention times to those of authentic standards and spectral libraries (e.g., NIST). Quantify using the peak area of the internal standard.

Protocol: In Vitro Assay for Bornyl Diphosphate Synthase (BPPS) Activity

This protocol is adapted from methods used to characterize BPPS from Cinnamomum burmanni and is suitable for measuring the conversion of GPP to bornyl diphosphate.[12]

-

Enzyme Source: Purified recombinant BPPS enzyme or a cell-free protein extract from plant tissue (e.g., sage or tansy leaves).

-

Reaction Mixture Preparation: Prepare the assay mixture in a total volume of 300 µL.

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl₂

-

5 mM DTT

-

50 µM Geranyl Diphosphate (GPP) substrate

-

~380 nM purified enzyme

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme to the mixture.

-

Incubate at 30°C for 1 hour (or for a shorter time, e.g., 3 minutes, for kinetic assays).[12]

-

Terminate the reaction by heating at 80°C for 3 minutes, followed by immediate cooling on ice.

-

-

Product Dephosphorylation:

-

To analyze the product as the alcohol (borneol) by GC-MS, the phosphate group must be removed.

-

Add 1.5 µL of Calf Intestinal Alkaline Phosphatase (CIAP).

-

Incubate at 37°C for 30 minutes to 2 hours.[12]

-

-

Product Extraction and Analysis:

-

Extract the dephosphorylated product (borneol) twice with 300 µL of n-hexane.

-

Concentrate the combined hexane extracts under a gentle stream of nitrogen.

-

Analyze the resulting sample via GC-MS using the protocol described in Section 4.1.

-

Regulation and Conclusion

The biosynthesis of this compound, like other monoterpenes, is tightly regulated. The expression of key enzyme genes, such as those for terpene synthases (TPS), is often tissue-specific (e.g., in glandular trichomes) and can be influenced by developmental stage and environmental factors.[15] Understanding this complex pathway and its regulation is crucial for metabolic engineering efforts aimed at enhancing the production of this compound in plants or microbial systems. The protocols and data presented in this guide provide a foundational framework for researchers to further investigate and manipulate this important biosynthetic pathway for pharmaceutical and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Mechanism of the pyrophosphate migration in the enzymatic cyclization of geranyl and linalyl pyrophosphates to (+)- and (-)-bornyl pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bornyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Analysis and Investigation of Biological Effects of Salvia officinalis Essential Oils at Three Phenological Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical composition and biological activity of four salvia essential oils and individual compounds against two species of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Authentication and Speciation of Salvia Botanicals: An Investigation Utilizing GC/Q-ToF and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering of a borneol dehydrogenase from P. putida for the enzymatic resolution of camphor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exogenous stimulation of Tanacetum vulgare roots with pipecolic acid leads to tissue‐specific responses in terpenoid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

Spectroscopic data of D-Camphor (NMR, IR, Mass Spec) for structural elucidation

A Comprehensive Technical Guide for Researchers and Drug Development Professionals on the Structural Elucidation of D-Camphor using NMR, IR, and Mass Spectrometry.

This in-depth guide provides a detailed analysis of the spectroscopic data of this compound, a bicyclic monoterpene ketone of significant interest in various scientific and pharmaceutical fields. By presenting a comprehensive collection of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, this document serves as a core resource for the structural characterization and verification of this important natural product.

Spectroscopic Data Summary

The structural elucidation of this compound is unequivocally achieved through the combined application of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.36 | Multiplet | 1H | H-4 |

| 2.09 | Multiplet | 1H | H-3exo |

| 1.96 | Multiplet | 1H | H-5exo |

| 1.85 | Triplet | 1H | H-3endo |

| 1.68 | Multiplet | 1H | H-6exo |

| 1.42 | Multiplet | 1H | H-5endo |

| 1.35 | Multiplet | 1H | H-6endo |

| 0.96 | Singlet | 3H | C-9-CH₃ |

| 0.91 | Singlet | 3H | C-8-CH₃ |

| 0.84 | Singlet | 3H | C-10-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 219.5 | C | C-2 (C=O) |

| 57.6 | C | C-1 |

| 46.7 | C | C-7 |

| 43.2 | CH | C-4 |

| 43.1 | CH₂ | C-3 |

| 29.9 | CH₂ | C-5 |

| 27.0 | CH₂ | C-6 |

| 19.7 | CH₃ | C-9 |

| 19.1 | CH₃ | C-8 |

| 9.2 | CH₃ | C-10 |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1742 | Strong, Sharp | C=O stretch (ketone, five-membered ring) |

| ~1450 | Medium | C-H bend (alkane) |

Table 4: Mass Spectrometry (EI-MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 152 | 30 | [M]⁺ (Molecular Ion) |

| 137 | 5 | [M-CH₃]⁺ |

| 108 | 45 | [M-C₃H₈]⁺ |

| 95 | 100 | [C₇H₁₁O]⁺ (Base Peak) |

| 81 | 75 | [C₆H₉]⁺ |

| 69 | 35 | [C₅H₉]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are intended to provide a clear and reproducible framework for the analysis of this compound and similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans. The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 512 to 1024 scans are typically employed to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is obtained using the potassium bromide (KBr) pellet technique.

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is ground to a fine, homogeneous powder. This powder is then transferred to a pellet die and pressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.

Sample Introduction and Ionization: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce volatilization into the ion source. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Structural Elucidation

The following diagrams illustrate the logical workflow for the structural elucidation of this compound based on the spectroscopic data.

Caption: Workflow for the structural elucidation of this compound.

Caption: Correlation of this compound's structure with its key spectroscopic signals.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry and Chirality of D-Camphor

This technical guide provides a comprehensive overview of the stereochemical and chiral properties of this compound. It covers the structural basis of its chirality, quantitative physicochemical data, detailed experimental protocols for stereochemical analysis, and its significance in asymmetric synthesis and pharmacology.

Introduction to the Stereochemistry of Camphor (B46023)

Camphor is a bicyclic monoterpene ketone, historically sourced from the wood of the camphor laurel tree (Cinnamomum camphora).[1][2] It is a chiral molecule, existing as a pair of enantiomers due to the presence of two chiral centers.[3][4] The naturally occurring form is the dextrorotatory enantiomer, (+)-camphor, also known as this compound.[1][5] Its counterpart, (-)-camphor (B167293) or L-camphor, rotates plane-polarized light in the opposite direction.[6] The distinct three-dimensional arrangement of atoms in these enantiomers leads to differences in their biological and chemical activities, making a thorough understanding of their stereochemistry crucial for applications in pharmaceuticals, fragrance, and chemical synthesis.[7][8]

Molecular Structure and Chirality

Camphor's rigid bicyclo[2.2.1]heptane skeleton is responsible for its unique properties. The molecule possesses two chiral centers at the bridgehead carbon (C1) and the adjacent carbon (C4).[9][10] However, due to the bridged structure, only one pair of enantiomers is possible.[4] The naturally occurring D-(+)-camphor has the (1R,4R) configuration, while its enantiomer, L-(-)-camphor, has the (1S,4S) configuration.[1]

References

- 1. Camphor - Wikipedia [en.wikipedia.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 4. Structure Of Camphor | bartleby [bartleby.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. This compound:a specific enantiomer of camphor_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Camphor Activates and Strongly Desensitizes the Transient Receptor Potential Vanilloid Subtype 1 Channel in a Vanilloid-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The number of enantiomers of camphor is A four B three class 11 chemistry CBSE [vedantu.com]

- 10. Solved -. (5) The naturally occurring camphor is | Chegg.com [chegg.com]

The Multifaceted Mechanisms of D-Camphor in Biological Systems: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Camphor, a bicyclic monoterpene, has a long history of use in traditional medicine for its analgesic, anti-inflammatory, and sensory effects. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the diverse biological activities of this compound. We will delve into its interactions with key protein targets, modulation of signaling pathways, and resulting physiological responses. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.

Molecular Targets and Pharmacodynamics

The primary mechanism of action of this compound involves its interaction with Transient Receptor Potential (TRP) channels, a family of ion channels that act as cellular sensors for a variety of physical and chemical stimuli.

Interaction with TRP Channels

This compound exhibits a complex modulatory effect on several TRP channels, leading to its characteristic sensory and analgesic properties.[[“]][2][3][4] It can act as an agonist, a partial agonist, or an inhibitor depending on the specific TRP channel subtype.[2][3]

-

TRPV1 (Vanilloid Receptor 1): this compound is a partial agonist of TRPV1, the receptor responsible for the sensation of heat and noxious stimuli.[2][3] While it activates TRPV1, it does so less effectively than capsaicin.[2][3] A key aspect of its action is the rapid and profound desensitization of the TRPV1 channel following activation.[2][3] This desensitization is believed to be a major contributor to its analgesic effects.[2] The activation of TRPV1 by camphor (B46023) occurs through a vanilloid-independent mechanism.[2][5]

-

TRPV3: this compound is an activator of TRPV3, a channel involved in thermosensation.[3][6] Repeated application of camphor can lead to sensitization of TRPV3 currents, which is in contrast to its effect on TRPV1.[2]

-

TRPM8 (Cold and Menthol Receptor 1): this compound activates TRPM8, the primary sensor for cold temperatures.[[“]][7] This activation contributes to the cooling sensation experienced upon topical application.[8]

-

TRPA1: this compound acts as an inhibitor of TRPA1, a channel involved in sensing cold and chemical irritants.[2][9][10] The inhibition of TRPA1 is another significant contributor to the analgesic properties of camphor.[2][9][10]

Other Ion Channel Interactions

At high concentrations, camphor has been shown to inhibit potassium (K+) channels and increase calcium (Ca2+) currents, which can lead to increased neuronal excitability and, in cases of overdose, convulsions.[[“]]

Signaling Pathways

TRP Channel-Mediated Signaling

The activation of TRPV1 and TRPM8 by this compound leads to an influx of cations, primarily Ca2+, into sensory neurons. This influx depolarizes the neuronal membrane, generating an action potential that is transmitted to the central nervous system, resulting in the sensations of warmth and coolness, respectively. The subsequent desensitization of TRPV1 and inhibition of TRPA1 reduce the excitability of nociceptive neurons, thereby producing an analgesic effect.

References

- 1. consensus.app [consensus.app]

- 2. Camphor Activates and Strongly Desensitizes the Transient Receptor Potential Vanilloid Subtype 1 Channel in a Vanilloid-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Herbal Compounds and Toxins Modulating TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcasereportsandimages.com [ijcasereportsandimages.com]

- 5. Camphor Activates and Strongly Desensitizes the Transient Receptor Potential Vanilloid Subtype 1 Channel in a Vanilloid-Independent Mechanism | Journal of Neuroscience [jneurosci.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. academic.oup.com [academic.oup.com]

- 8. What is the mechanism of Camphor? [synapse.patsnap.com]

- 9. Camphor Attenuates Hyperalgesia in Neuropathic Pain Models in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

The Medicinal Chemistry of D-Camphor Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of D-camphor derivatives in medicinal chemistry. This compound, a naturally abundant bicyclic monoterpene, serves as a versatile chiral starting material for the synthesis of a diverse array of bioactive molecules.[1][2] Its unique stereochemistry and amenability to chemical modification have positioned it as a privileged scaffold in the design of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the latest advancements, focusing on the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways of this compound derivatives with anticancer, antimicrobial, antiviral, and analgesic properties.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various this compound derivatives, providing a comparative analysis of their efficacy across different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 20 (a heterocyclic derivative) | MCF-7 (Breast) | MTT | 0.78 | [2] |

| A549 (Lung) | MTT | 1.69 | [2] | |

| Dasatinib (Control) | MCF-7 (Breast) | MTT | 7.99 | [2] |

| A549 (Lung) | MTT | 11.8 | [2] | |

| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 3.10 | [2] |

| A549 (Lung) | MTT | 2.43 | [2] | |

| Compound 3f (a pyrimidine (B1678525) derivative) | MDA-MB-231 (Breast) | MTS | Not specified, but potent | [5] |

| RPMI-8226 (Multiple Myeloma) | MTS | - | [5] | |

| A549 (Lung) | MTS | - | [5] | |

| GES-1 (Normal) | MTS | > 50 | [5] | |

| Etoposide (Control) | GES-1 (Normal) | MTS | 8.89 | [5] |

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | EC50 (mg/L) | Reference |

| rac-thiocamphor (1a) | S. epidermidis 275lp | Microdilution | 128 (MIC50 & MIC90) | - | [6] |

| (S, S)-(+)-thiocamphor (2a) | Gram-positive strains | - | - | - | [6] |

| Camphoryl pyrimidine amine derivative | P. aeruginosa | Microdilution | 16 | - | [6] |

| E. coli | Microdilution | 8 | - | [6] | |

| MRSA S. aureus | Microdilution | 8 | - | [6] | |

| Compound 3a (a thiosemicarbazone derivative) | Trametes versicolor | - | - | 0.43 | [7] |

| Phytophthora nicotianae | - | - | 25.10 | [7] | |

| Fusarium verticillioides | - | - | 40.18 | [7] | |

| Colletotrichum gloeosporioides | - | - | 12.85 | [7] | |

| Sphaeropsis sapinea | - | - | 17.09 | [7] | |

| Fusarium oxysporum | - | - | 19.30 | [7] | |

| Carbendazim (Control) | Trametes versicolor | - | - | 1.20 | [7] |

| Tricyclazole (Control) | Trametes versicolor | - | - | 118.20 | [7] |

Table 3: Antiviral Activity of this compound Derivatives

| Compound | Virus | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| A camphor-based N-acylhydrazone | Vaccinia Virus (VV) | - | - | >280 | [1][8] |

| Compound 4d (a 5,5-dimethyl-2-iminothiazolidinone) | Vaccinia Virus (VV) | Vero | - | 24 | [9] |

| Compound 5d (a 2,3-Dihydrothiazole) | Vaccinia Virus (VV) | Vero | - | 54 | [9] |

| A (−)-borneol based ester | Influenza A/PR/8/34 (H1N1) | - | 45.3 | 26 | |

| Ebola Virus (EBOV) | - | 18.3 | 12 | ||

| Hantaan Virus (pseudovirus) | - | 9.1 | 39 |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of key this compound derivatives, compiled from cited literature.

Synthesis of Heterocyclic this compound Derivatives with Anticancer Activity

A series of novel heterocyclic compounds derived from this compound were synthesized with the aim of evaluating their cytotoxic effects. The general synthetic scheme involves the reaction of camphor (B46023) with various reagents to introduce heterocyclic moieties. For instance, the condensation of camphor with hydrazine (B178648) hydrate (B1144303) can yield a Schiff's base, which can be further reacted with other intermediates to produce more complex heterocyclic structures.[10]

General Procedure for the Synthesis of Compound 20 (a potent anticancer agent): The synthesis of the highly potent anticancer agent, compound 20, involved a multi-step reaction. The final step consisted of the condensation of a camphor-derived Schiff's base with an aldehyde derivative.[10] The detailed step-by-step procedure, including reaction conditions, purification methods, and characterization data (NMR, IR, Mass Spectrometry), can be found in the supplementary information of the source publication.

Synthesis of D-(+)-camphor-based N-acylhydrazones with Antiviral Activity

A straightforward pathway has been developed for the synthesis of camphor-based N-acylhydrazones bearing aliphatic, aromatic, and heterocyclic pharmacophore scaffolds.[1][8]

General Procedure: The synthesis typically involves the condensation reaction between a camphor-derived hydrazide and an appropriate aldehyde or ketone. The resulting N-acylhydrazones are then purified and characterized using techniques such as 2D NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis.[1][8]

Biological Evaluation Protocols

-

Anticancer Activity (MTT/MTS Assay): The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines (e.g., MCF-7, A549, MDA-MB-231) and normal cell lines (e.g., GES-1) is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[2][5] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

-

Antimicrobial Activity (Microdilution Assay): The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the microdilution method.[6] This involves preparing serial dilutions of the compounds in a liquid growth medium in microtiter plates, followed by the addition of a standardized inoculum of the microorganism. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.[6]

-

Antiviral Activity: The antiviral activity of the compounds is assessed in vitro against different viruses, such as vaccinia virus and influenza virus, using appropriate cell lines (e.g., Vero cells).[1][9] The 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%, is determined. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50, is used to evaluate the therapeutic potential of the compounds.[9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design and development.

Anticancer Mechanism: ROS-Mediated Mitochondrial Apoptosis Pathway

A novel series of camphor-based pyrimidine derivatives has been shown to induce cancer cell death through a reactive oxygen species (ROS)-mediated mitochondrial apoptosis pathway.[5] The most potent compound in this series, 3f , was found to cause G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in MDA-MB-231 breast cancer cells.[5] Mechanistic studies revealed that treatment with compound 3f led to a loss of mitochondrial membrane potential and an increase in cellular ROS levels.[5] This was accompanied by an upregulation of pro-apoptotic proteins such as Bax, cytochrome c, and caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2.[5]

Caption: ROS-mediated mitochondrial apoptosis pathway induced by a camphor-based pyrimidine derivative.

Analgesic Mechanism: Modulation of TRPV1 Channels